tert-Amyl hydroperoxide

説明

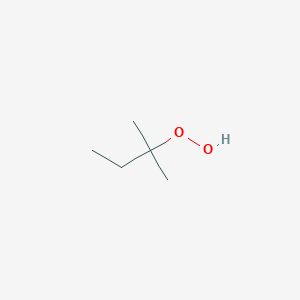

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroperoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXANEMIFVRKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029256 | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3425-61-4 | |

| Record name | tert-Amyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylhydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Tert Amyl Hydroperoxide

Laboratory-Scale Synthetic Approaches

The predominant laboratory-scale synthesis of tert-Amyl hydroperoxide involves the acid-catalyzed reaction of tert-amyl alcohol with hydrogen peroxide. This method, established in early studies of organic peroxides, remains a fundamental approach for obtaining TAHP for research and small-scale applications. acs.org

The reaction is typically carried out by slowly adding hydrogen peroxide to a mixture of tert-amyl alcohol and a catalytic amount of a strong acid, most commonly sulfuric acid. chemicalbook.com The process is exothermic, necessitating careful temperature control, often through the use of an ice-water bath, to prevent overheating and uncontrolled decomposition of the peroxide product. chemicalbook.com After the reaction is complete, the mixture is allowed to separate into two phases. The upper organic layer contains the desired this compound, along with unreacted tert-amyl alcohol and byproducts such as di-tert-amyl peroxide.

Purification of the crude product is crucial to obtain TAHP of sufficient purity. A common laboratory workup involves separating the organic layer, followed by washing with water and a dilute base solution (e.g., sodium hydroxide) to neutralize the acid catalyst and remove acidic impurities. chemicalbook.com The washed product can then be dried and, if necessary, purified further by vacuum distillation to yield the final product.

A foundational method for this synthesis is outlined in the table below, based on common laboratory procedures.

Table 1: Typical Laboratory Synthesis Parameters for this compound

| Parameter | Description | Source |

|---|---|---|

| Reactants | tert-Amyl alcohol, Hydrogen peroxide (e.g., 70% solution) | chemicalbook.com |

| Catalyst | Concentrated Sulfuric acid (H₂SO₄) | chemicalbook.com |

| Temperature | Controlled, often around 40°C during addition, with cooling. | chemicalbook.com |

| Reaction Time | Several hours (e.g., 6 hours) with continuous stirring. | chemicalbook.com |

| Workup | Phase separation, washing with 10% NaOH solution, and vacuum rectification. | chemicalbook.com |

Industrial Production Processes

On an industrial scale, the synthesis of this compound follows the same fundamental chemistry as the laboratory method but is adapted for large-volume production with stringent safety and efficiency controls. google.compolymerization-chem.com The process involves reacting tert-amyl alcohol and hydrogen peroxide in the presence of an acid catalyst. Given the thermally unstable and potentially explosive nature of organic peroxides, industrial manufacturing is typically conducted in closed systems to minimize worker exposure and control reaction parameters precisely. arkema.com

A key challenge in industrial production is managing the heat generated by the exothermic reaction. To address this, modern industrial processes often employ continuous flow reactors instead of traditional large batch reactors. acs.orgresearchgate.net Systems like plate heat exchangers or microreactors offer a high surface-area-to-volume ratio, which allows for superior heat transfer and temperature control. acs.org This process intensification not only enhances safety by minimizing the volume of hazardous material at any given moment but also improves product yield and selectivity by preventing temperature spikes that can lead to byproduct formation and decomposition. acs.orgresearchgate.net

Purification of industrially produced TAHP also requires specialized equipment. To handle large volumes of crude product, thin-film evaporators are often used for vacuum distillation. google.com This technique allows for efficient separation of TAHP from less volatile impurities like unreacted alcohol and byproducts under reduced pressure, which minimizes the thermal stress on the sensitive peroxide. google.com The final product is often supplied as a solution, for example, an 85% solution in water, to improve stability for transport and storage. nouryon.com

Table 2: Comparison of Industrial Production Technologies

| Technology | Key Features | Advantages | Source |

|---|---|---|---|

| Batch Reactor | Large-volume vessel with stirring and cooling jackets. | Suitable for various production scales; simple setup. | acs.orgacs.org |

| Continuous Flow / Microreactor | Utilizes narrow channels for reaction; high surface-area-to-volume ratio. | Superior heat control, enhanced safety, higher efficiency, improved product quality. | researchgate.net |

| Thin-Film Evaporator | Specialized equipment for vacuum distillation. | Efficient purification of thermally sensitive compounds with minimal decomposition. | google.com |

Sustainable and Green Chemistry Strategies in this compound Synthesis

Efforts to develop more sustainable and environmentally friendly methods for TAHP synthesis are focused on several key areas, including the use of alternative catalysts, process intensification, and greener reaction pathways. The use of hydrogen peroxide as the primary oxidant is inherently a green chemistry principle, as its main byproduct is water. researchgate.net

A significant focus of green synthesis is replacing corrosive and hazardous mineral acids like sulfuric acid with more benign and reusable catalysts. google.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste. Examples of such catalysts investigated for hydroperoxide synthesis include:

Solid Acid Catalysts : Materials like Amberlyst-15, a sulfonic acid-functionalized polymer resin, have been explored as effective and recyclable alternatives to sulfuric acid. researchgate.netpolymtl.ca

Heteropolyacids : Phosphotungstic acid has been patented as an effective catalyst for the peroxidation of tert-amyl alcohol, offering a potential reduction in corrosive waste streams compared to sulfuric acid. google.com

Supported Metal Catalysts : Molybdenum-based catalysts, sometimes supported on materials like multi-walled carbon nanotubes or resins, have shown high activity for oxidation reactions using hydroperoxides and represent another avenue for developing efficient, heterogeneous catalytic systems. researchgate.netacademie-sciences.fr

Process intensification through the use of microreactors, such as Corning Advanced-Flow Reactors (AFR), is a cornerstone of green engineering in peroxide synthesis. researchgate.net This technology significantly improves the safety and efficiency of the reaction, leading to higher yields and reduced energy consumption and waste generation. acs.orgresearchgate.net

Alternative synthetic routes are also being explored. One patented process describes the synthesis of t-alkyl hydroperoxides from n-alkyl t-alkyl ethers (e.g., methyl t-amyl ether) instead of the corresponding alcohol, which could offer a different, potentially more efficient pathway. google.com Another approach to reducing environmental impact involves optimizing subsequent reactions that use TAHP. For instance, a method using a polyvinyl alcohol composite amino acid catalyst has been developed for producing peroxycarboxylates from TAHP, which avoids the use of acyl chlorides and the generation of chloride-containing waste. google.com

Table 3: Overview of Green Chemistry Approaches in TAHP Synthesis

| Strategy | Example | Benefit | Source |

|---|---|---|---|

| Heterogeneous Catalysis | Amberlyst-15, Phosphotungstic acid | Catalyst is recyclable, reduces corrosive waste. | google.comresearchgate.net |

| Process Intensification | Use of microreactors (e.g., Corning AFR) | Enhanced safety, higher efficiency, less waste, lower energy use. | acs.orgresearchgate.net |

| Alternative Reaction Pathways | Synthesis from n-alkyl t-alkyl ethers | Potentially higher efficiency and different raw material sourcing. | google.com |

| Greener Oxidant | Hydrogen Peroxide (H₂O₂) | Byproduct is water, which is non-toxic. | researchgate.net |

Reaction Mechanisms and Pathways of Tert Amyl Hydroperoxide

Fundamental Decomposition Processes of tert-Amyl Hydroperoxide

The decomposition of this compound can proceed through several pathways, including unimolecular thermal breakdown, induced decomposition in the presence of radicals, and catalytic processes.

Organic peroxides like TAHP are characterized by their thermal instability, which leads to self-accelerating decomposition at elevated temperatures. arkema.comnouryon.com The self-accelerating decomposition temperature (SADT) for TAHP is noted to be 75°C. polymerization-chem.com The primary step in the thermal decomposition of tertiary alkyl hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen bond. researchgate.netcdnsciencepub.com

The major decomposition products of this compound are reported to be tert-amyl alcohol, acetone (B3395972), and methane. polymerization-chem.com Other sources also list ethane (B1197151) and propane (B168953) as major decomposition products. nouryon.com The formation of these products can be explained by the initial homolysis of the O-O bond to form a tert-amyloxy radical and a hydroxyl radical. Subsequent reactions of these radicals lead to the observed products.

Table 1: Decomposition Properties of this compound

| Property | Value |

| Self-Accelerating Decomposition Temperature (SADT) | 75°C polymerization-chem.com |

| Major Decomposition Products | Methane, Acetone, tert-Amyl Alcohol, Ethane, Propane nouryon.compolymerization-chem.com |

This table summarizes key decomposition characteristics of this compound.

The decomposition of hydroperoxides can be significantly accelerated by the presence of radical species, a process known as induced decomposition. researchgate.netcdnsciencepub.com This is particularly relevant in polymerization reactions where radicals are intentionally generated. arkema.com In such environments, radicals can attack the hydroperoxide molecule, leading to its decomposition.

For instance, studies on tert-butyl hydroperoxide have shown that alkoxy radicals can induce the decomposition of the hydroperoxide. cdnsciencepub.com The mechanism involves the abstraction of the hydroperoxidic hydrogen atom by the attacking radical, generating a peroxyl radical. This peroxyl radical can then undergo further reactions, propagating a chain decomposition. It has been demonstrated that for every radical produced from an initiator like di-tert-butyl peroxyoxalate, 7 to 10 molecules of tert-butyl hydroperoxide can be destroyed. cdnsciencepub.com This highlights the efficiency of induced decomposition pathways.

The decomposition of alkyl hydroperoxides can be catalyzed by various substances, including metal ions and acids. researchgate.netcdnsciencepub.com For example, the decomposition of cumene (B47948) hydroperoxide is known to be catalyzed by triphenylsulfonium (B1202918) chloride. acs.org While specific studies on the catalytic decomposition of this compound were not found in the search results, the general principles applicable to other tertiary hydroperoxides are relevant.

Metal ions, particularly those with variable oxidation states, can facilitate the decomposition of hydroperoxides through redox reactions. This catalytic activity is a critical factor to consider during the storage and handling of TAHP, as contact with incompatible materials like heavy metal compounds must be avoided. nouryon.compolymerization-chem.com

Acid-catalyzed decomposition of hydroperoxides is also a known phenomenon. researchgate.net The presence of acidic by-products from other initiators can be detrimental to equipment, and a notable advantage of TAHP is that its primary decomposition products, tert-amyl alcohol and acetone, are non-corrosive. polymerization-chem.com

Elucidation of Reaction Mechanisms in this compound Systems

Understanding the detailed reaction mechanisms of TAHP is crucial for optimizing existing processes and developing new applications. This is achieved through a combination of experimental and theoretical techniques, primarily kinetic investigations and the study of isotope effects.

Kinetic Investigations and Rate Law Determinations

Kinetic studies are fundamental to unraveling reaction mechanisms. By measuring how the reaction rate changes in response to variations in reactant concentrations, catalyst loading, and temperature, a rate law can be determined. The rate law provides a mathematical description of the reaction's dependency on these parameters and offers insights into the composition of the transition state of the rate-determining step. researchgate.netjim.org.cn

Common methods for kinetic analysis of hydroperoxide systems include monitoring the disappearance of a reactant (e.g., the hydroperoxide or the substrate) or the formation of a product over time using techniques like spectroscopy or chromatography. epa.govnih.gov For example, in the oxidation of cyclohexane (B81311) with TBHP over M–N-C catalysts, studies have found that the apparent reaction orders for both the hydroperoxide and the substrate are less than one, which suggests a surface-mediated reaction mechanism where the reactants adsorb onto the catalyst surface before reacting. rsc.orgrsc.org From temperature-dependent kinetic data, important thermodynamic parameters like the activation energy (Ea) can be calculated using the Arrhenius equation, providing a measure of the energy barrier for the reaction. epa.govcdnsciencepub.com

Interactive Table:

This table presents Arrhenius parameters for the reaction of tert-butylperoxy radicals, illustrating the type of data obtained from kinetic studies that are applicable to this compound systems. cdnsciencepub.com

Isotopic Effects (Kinetic and Product) in Mechanistic Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. epfl.ch A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C), resulting in a change in the reaction rate. acs.orgnih.gov

Interactive Table:

This table compares experimental and predicted ¹³C kinetic isotope effects for the epoxidation of cyclohexenone with tert-butyl hydroperoxide, demonstrating how KIEs are used to support a proposed reaction mechanism where nucleophilic addition is the rate-determining step (TS = Transition State). nih.govacs.org

Radical Scavenging and Trapping Investigations

The decomposition of this compound (TAHP), much like its analogue tert-butyl hydroperoxide (TBHP), is known to proceed through radical intermediates. The identification and study of these transient species are crucial for understanding the reaction mechanisms. Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping techniques, has been a pivotal tool in these investigations.

Spin trapping involves the use of a diamagnetic molecule (the spin trap) that reacts with a transient radical to form a more stable radical product (a spin adduct), which can then be detected by ESR. Common spin traps used in these studies include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2-methyl-2-nitrosopropane (B1203614) (MNP). nih.govpsu.edu

Investigations into the radicals generated from the decomposition of hydroperoxides have successfully identified several key radical species. In systems containing TBHP, which is structurally similar to TAHP, the formation of alkoxyl, peroxyl, and alkyl radicals has been documented. nih.govnih.gov The primary radical formed is often the alkoxyl radical, resulting from the homolytic cleavage of the O-O bond. nih.govnih.gov This initial radical can then undergo further reactions, such as β-scission, to form alkyl radicals. nih.gov For instance, in studies with TBHP, the tert-butoxyl radical can decompose into a methyl radical and acetone. nih.gov

The concentration of the spin trap can influence the relative amounts of the detected radical adducts. At lower concentrations of DMPO, both alkoxyl and peroxyl radical adducts can be observed. However, at higher DMPO concentrations, the alkoxyl radical adduct tends to dominate the ESR spectrum. nih.gov

The environment in which the hydroperoxide decomposition occurs also plays a significant role in the types of radicals observed. For example, the photolytic degradation of TBHP has been shown to produce alkoxyl, peroxyl, alkyl, and hydroxyl radicals. psu.edu The identity of the predominant peroxyl radical can vary depending on the system used to generate it. psu.edu

Furthermore, studies have explored the use of radical scavengers to mitigate the effects of radicals produced from hydroperoxides. For instance, flavonoids with specific hydroxyl group arrangements have been shown to be effective scavengers of peroxyl radicals generated from hydroperoxide decomposition, thereby reducing their mutagenic potential. nih.govresearchgate.net

Table 1: Spin Trapping of Radicals from Hydroperoxide Decomposition

| Hydroperoxide Studied | Spin Trap | Radical Species Identified | Research Context |

|---|---|---|---|

| tert-Butyl Hydroperoxide | DMPO | Peroxyl, Alkoxyl, Methyl radicals | Reaction with methaemoglobin and metmyoglobin. nih.gov |

| tert-Butyl Hydroperoxide | DMPO | Alkoxyl, Peroxyl radicals | Reaction with hematin (B1673048). nih.gov |

| tert-Butyl Hydroperoxide | MNP | Methyl radical | Reaction with hematin at higher concentrations. nih.gov |

| tert-Butyl Hydroperoxide | DMPO, MNP | Alkoxyl, Peroxyl, Alkyl, Hydroxyl radicals | Photolytic and pulse-radiolytic degradation. psu.edu |

Role of Metal Centers and Their Oxidation States in Catalytic Cycles

The decomposition of this compound is often catalyzed by transition metal ions, which can significantly influence the reaction rate and product distribution. The catalytic activity is intrinsically linked to the ability of the metal center to cycle between different oxidation states. This redox cycling facilitates the generation of radical species from the hydroperoxide.

A general mechanism involves the reaction of the metal ion with the hydroperoxide in a series of one-electron transfer steps. For a metal with accessible M(n) and M(n+1) oxidation states, the catalytic cycle can be initiated by either the reduced or oxidized form of the metal.

Initiation by the reduced metal ion (M(n+)) : The metal ion donates an electron to the hydroperoxide, leading to the cleavage of the O-O bond and the formation of an alkoxyl radical and a hydroxide (B78521) ion, while the metal is oxidized. M(n+) + ROOH → M(n+1)+ + RO• + OH⁻

Reaction with the oxidized metal ion (M(n+1)+) : The oxidized metal ion can then react with another molecule of hydroperoxide to generate a peroxyl radical and a proton, regenerating the reduced form of the metal catalyst. M(n+1)+ + ROOH → M(n+) + ROO• + H⁺

This catalytic cycle, often referred to as the Haber-Weiss mechanism, effectively decomposes the hydroperoxide into alkoxyl and peroxyl radicals.

Various transition metals, including iron (Fe), copper (Cu), cobalt (Co), and manganese (Mn), have been shown to be effective catalysts for hydroperoxide decomposition. beilstein-journals.orgarkat-usa.org The specific role of the metal and its oxidation states has been the subject of detailed investigations.

Iron (Fe): Iron is a commonly studied catalyst. The Fe(II)/Fe(III) redox couple is central to its catalytic activity. beilstein-journals.org In some systems, it has been proposed that the reaction of Fe(III) with TBHP can generate tert-butylperoxyl radicals. psu.edu The reaction of Fe(II) with TBHP is expected to produce the tert-butoxyl radical. pnas.org

Copper (Cu): Copper catalysts, often in the form of Cu(I) and Cu(II) species, are also widely used. The catalytic cycle involves the oxidation of Cu(I) to Cu(II) by the hydroperoxide, generating an alkoxyl radical. The resulting Cu(II) can then react with another hydroperoxide molecule to produce a peroxyl radical and regenerate Cu(I). beilstein-journals.org

Cobalt (Co): Cobalt salts, particularly Co(II), are known to initiate the decomposition of hydroperoxides through a chain mechanism that generates both tert-butoxy (B1229062) and tert-butylperoxy radicals. beilstein-journals.org

Manganese (Mn): Manganese oxides, such as birnessite-type structures, have been reported to efficiently catalyze the decomposition of TBHP into tert-butyl alcohol and oxygen. researchgate.net The catalytic mechanism is proposed to involve the manganese centers. researchgate.net

The nature of the ligand coordinated to the metal center can also play a significant role in the catalytic activity and selectivity of the reaction. acs.org

Table 2: Role of Metal Centers in Hydroperoxide Decomposition

| Metal | Common Oxidation States | Role in Catalytic Cycle | Key Radical Species Generated |

|---|---|---|---|

| Iron (Fe) | Fe(II) / Fe(III) | Participates in a redox cycle to decompose the hydroperoxide. beilstein-journals.org | Alkoxyl and Peroxyl radicals. psu.edupnas.org |

| Copper (Cu) | Cu(I) / Cu(II) | Cycles between Cu(I) and Cu(II) to generate radicals. beilstein-journals.org | Alkoxyl and Peroxyl radicals. beilstein-journals.org |

| Cobalt (Co) | Co(II) / Co(III) | Initiates a chain reaction involving redox cycling. beilstein-journals.org | Alkoxyl and Peroxyl radicals. beilstein-journals.org |

| Manganese (Mn) | Various | Catalyzes decomposition, for example in manganese oxides. researchgate.net | Implied radical intermediates leading to decomposition products. researchgate.net |

Catalysis in Tert Amyl Hydroperoxide Chemistry

Homogeneous Catalytic Systems for tert-Amyl Hydroperoxide Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. Various molecular catalysts, from transition metal complexes to purely organic molecules, have been explored for TAHP-mediated reactions.

Transition metals are highly effective in activating hydroperoxides. The catalytic activity stems from the ability of the metal center to cycle through different oxidation states, facilitating the transfer of an oxygen atom from TAHP to a substrate.

Molybdenum (Mo): Molybdenum complexes are among the most effective catalysts for hydroperoxide-based oxidations. sibran.ru Early studies demonstrated that molybdenum compounds, such as molybdenum hexacarbonyl and molybdenum pentachloride, in combination with TAHP, can achieve specific and nearly quantitative conversion of terpenes like α- and β-pinenes into their corresponding epoxides. researchgate.net The stereochemistry of TAHP epoxidation, particularly with ∆⁵-steroids, has been a subject of detailed investigation, revealing that molybdenum-catalyzed reactions often lead to the formation of β-oxides, which are otherwise difficult to obtain. sibran.ru In one notable experiment, the reaction of diosgenin (B1670711) acetate (B1210297) with an excess of TAHP catalyzed by MoCl₅ yielded 5-oxa-6-ketodiosgenin acetate, highlighting the unique reactivity that can be achieved with this system. sibran.ru Homogeneous oxidation using TAHP with molybdenum oxide catalysts has also been effectively used for the ultra-deep desulfurization of model diesel fuels under mild conditions. researchgate.net

Vanadium (V): Vanadium-based compounds are known to catalyze the oxidation of various organic substrates using alkyl hydroperoxides. itp.ac.ru While much of the literature focuses on tert-butyl hydroperoxide (TBHP), the principles extend to other alkyl hydroperoxides like TAHP.

Iron (Fe): Iron complexes are studied for their potential to mimic biological oxidation processes. The reaction between iron(II)/(III) and TAHP is analogous to its reaction with hydrogen peroxide and is influenced by the solvent. google.com In the context of biomimetic reactions, iron porphyrin complexes have been studied for their catalytic activity in oxidations using TAHP. google.com

Copper (Cu): Copper catalysts have been employed for the allylic oxidation of various compounds using alkyl hydroperoxides, including TAHP. google.com

Cobalt (Co): Cobalt complexes are also known to catalyze reactions involving hydroperoxides. While specific detailed studies focusing solely on TAHP are less common than for TBHP, the underlying principles of radical decomposition and oxygen transfer are applicable. itp.ac.ru

Table 1: Homogeneous Transition Metal Catalysts in TAHP Reactions

| Metal Catalyst | Substrate Example | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Molybdenum (MoCl₅) | ∆⁵-Steroids (e.g., Diosgenin acetate) | Epoxidation / Oxyketonation | Stereoselective formation of β-oxides; potential for one-stage oxyketonation. | sibran.ru |

| Molybdenum Oxide | Dibenzothiophene (B1670422) (DBT) | Oxidative Desulfurization | Effective for ultra-deep desulfurization under mild conditions. | researchgate.net |

| Iron (Fe) Porphyrin | General Oxidation | Biomimetic Oxidation | Serves as a model for biological oxidation mechanisms. | google.com |

| Copper (Cu) Salts | Allylic Compounds | Allylic Oxidation | Effective for selective oxidation of allylic C-H bonds. | google.com |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, represents a greener alternative to metal-based systems. While still an emerging area for TAHP, some studies have indicated its potential. For instance, the oxidative desulfurization of fuels using TAHP has been explored in systems that may involve organocatalytic principles. rsc.org The reactivity of TAHP has been compared to other peroxides in oxidative desulfurization, a field where metal-free catalysts, such as microporous triazine polymers, are being developed. researchgate.netcsic.es

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using synthetic catalysts. The chemiluminescence observed during the reaction of luminol (B1675438) with TAHP, catalyzed by hemin, is an example of a biomimetic process. itp.ac.ru Furthermore, iron complexes, such as iron hexadecachlorophthalocyanine, have been used in biomimetic systems for desulfurization, where oil-soluble oxidants like TAHP are viable alternatives to hydrogen peroxide. researchgate.net

Heterogeneous Catalytic Applications with this compound

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. For TAHP reactions, these often involve metal species supported on solid materials.

Immobilizing metal oxides on high-surface-area supports enhances catalyst stability and longevity. Molybdenum oxide (MoO₃) supported on a macroporous polyacrylic cationic exchange resin (D113) has been shown to be a highly effective catalyst for the oxidative desulfurization (ODS) of dibenzothiophene (DBT) using TAHP. researchgate.netacs.org In this system, TAHP showed higher reactivity than TBHP. csic.esresearchgate.netacs.org Similarly, heterogeneous titanium (IV) catalysts are effective for the selective oxidation and removal of refractory sulfur compounds from diesel fuel using organohydroperoxides such as TAHP. psu.edu

Hybrid catalysts combine the benefits of both homogeneous and heterogeneous systems. A notable example is a molybdenum catalyst grafted onto silica (B1680970) nanoparticles, which demonstrated 100% conversion and 99% selectivity in the epoxidation of geraniol (B1671447) using TAHP. researchgate.net This approach effectively heterogenizes a highly active homogeneous species. Molybdenum oxide supported on a macroporous weak acidic resin is another example that falls into this category, combining an inorganic oxide with an organic polymer support for use in oxidative desulfurization with TAHP. researchgate.net The development of composite catalysts, such as those based on metal-organic frameworks (MOFs), is also a promising direction for processes like ODS where TAHP is a potential oxidant. mdpi.comresearchgate.net

Table 2: Heterogeneous Catalysts in TAHP Reactions

| Catalyst System | Support Material | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Molybdenum (VI) | Silica Nanoparticles | Epoxidation (of geraniol) | Achieved 100% conversion and 99% selectivity, demonstrating effective heterogenization. | researchgate.net |

| Molybdenum Oxide (MoO₃) | Macroporous Polyacrylic Resin | Oxidative Desulfurization | Highly effective and reusable catalyst; TAHP shows higher activity than TBHP. | researchgate.netresearchgate.netacs.org |

| Titanium (IV) | Not specified | Oxidative Desulfurization | Effective for selective removal of refractory sulfur compounds. | psu.edu |

Strategies for Catalyst Reusability and Stability

The economic and environmental viability of industrial processes using this compound often hinges on the ability to reuse the catalyst over multiple cycles without significant loss of activity or selectivity. Both homogeneous and heterogeneous catalysts present distinct challenges and strategies for reusability and stability.

Heterogeneous Catalysts: Immobilization and Leaching Prevention

A primary strategy for ensuring the reusability of catalysts is through heterogenization, where the active catalytic species are immobilized on a solid support. This approach simplifies the separation of the catalyst from the reaction mixture, typically through simple filtration.

Key strategies include:

Immobilization on Supports: Active metal complexes are frequently anchored onto various solid supports. For instance, molybdenum oxide has been supported on macroporous weak acidic resins like Amberlite IRC-748 for the oxidative desulfurization (ODS) of fuels using TAHP. researchgate.net Similarly, molybdenum complexes have been immobilized on multi-wall carbon nanotubes (MWCNTs) for oxidation reactions, demonstrating high reusability over multiple cycles with other alkyl hydroperoxides. inorgchemres.org The choice of support is critical; materials like alumina (B75360), silica, and carbon nanotubes are selected based on their high surface area, mechanical stability, and interaction with the active catalytic species. researchgate.netrsc.org

Preventing Leaching: A major challenge in supported catalysis is the leaching of the active metal from the support into the reaction medium, which reduces catalyst activity over time and contaminates the product. Research on a Ca/MoO₃/Al₂O₃ catalyst used for ODS with H₂O₂ showed that after eight recycling runs, the molybdenum content in the catalyst decreased slightly, leading to a minor drop in desulfurization activity. rsc.org This highlights the importance of strong catalyst-support interactions to ensure long-term stability. Strategies to minimize leaching include covalent bonding of the catalyst to the support and designing supports with pore structures that physically entrap the catalytic species.

Post-Reaction Treatment: For some heterogeneous catalysts, a regeneration step is necessary to restore activity. For example, a Ce₀.₈Zr₀.₂O₂ catalyst used in benzyl (B1604629) alcohol oxidation with tert-butyl hydroperoxide (TBHP) was washed, dried, and calcined at 450 °C after each cycle to be reused. nih.govacs.org While this specific example uses TBHP, the principle of thermal regeneration to remove adsorbed species and restore active sites is broadly applicable.

Homogeneous Catalysts: Recovery and Phase Separation

Homogeneous catalysts offer high activity and selectivity but their recovery from the reaction mixture is a significant hurdle. inorgchemres.orge-bookshelf.de Advanced strategies are employed to overcome this limitation:

Biphasic Systems: One approach involves using a biphasic solvent system where the catalyst resides in one phase (e.g., an aqueous or ionic liquid phase) and the reactants and products in another (e.g., an organic phase). rsc.orgacs.org This allows for easy separation of the product-containing phase from the catalyst-containing phase, which can then be reused.

Soluble Polymer Supports: Homogeneous catalysts can be attached to soluble polymers or dendrimers. researchgate.net These "molecularly enlarged" catalysts can be recovered from the reaction solution by methods like precipitation with an anti-solvent or nanofiltration, combining the advantages of homogeneous catalysis with easier separation. rsc.org

Solvent Effects on Stability: The choice of solvent can significantly impact the stability of homogeneous catalysts. For palladium-catalyzed Wacker-type oxidations using TBHP, water was found to promote catalyst deactivation through aggregation, whereas anhydrous conditions or the addition of co-solvents like hexafluoroisopropanol (HFIP) improved catalyst stability and allowed for lower catalyst loadings. rsc.org

The reusability of a Co/Mn/Al₂O₃ catalyst in the oxidative desulfurization of model diesel with TBHP was demonstrated to retain high conversion after three reaction cycles. researchgate.net Such findings are indicative of the potential for developing robust, recyclable catalysts for use with TAHP in similar applications.

Catalyst Design Principles and Optimization Strategies

The rational design of catalysts and the optimization of reaction conditions are paramount for achieving high efficiency, selectivity, and stability in reactions involving this compound. These principles span from the atomic-level characteristics of the catalyst to the macroscopic reaction environment.

Catalyst Design Principles

The design of effective catalysts for TAHP-mediated reactions is guided by several fundamental principles:

Active Metal Center: The choice of the transition metal is crucial. Molybdenum (Mo) based catalysts, for example, are highly effective for oxidation reactions with alkyl hydroperoxides, including TAHP. researchgate.netsemanticscholar.org The activity order for metal-catalyzed epoxidations with alkyl hydroperoxides is often cited as Mo > W > Ti, V, owing to their Lewis acidity and low oxidation potentials in their highest oxidation states. semanticscholar.org

Site Isolation: In heterogeneous catalysis, isolating active sites on a support can prevent catalyst deactivation through pathways like the formation of inactive dimeric species. inorgchemres.org This principle is a key tenet in designing stable and efficient catalysts.

Computational Design: Modern catalyst design increasingly relies on computational methods like Density Functional Theory (DFT). qub.ac.ukcaltech.edu These tools allow for the modeling of reaction mechanisms and the prediction of catalyst performance, guiding the synthesis of new catalysts with desired properties. For example, DFT calculations have been used to understand the mechanism of Wacker-type oxidations with hydroperoxides, revealing how the oxidant (e.g., H₂O₂ vs. TBHP) can alter the reaction pathway. qub.ac.ukmanchester.ac.uk

Optimization Strategies

Once a catalyst is designed, its performance is maximized by optimizing various reaction parameters. Studies on the oxidative desulfurization of dibenzothiophene using TAHP and a molybdenum oxide catalyst provide a clear example of this process. researchgate.net

Key parameters for optimization include:

Reaction Temperature: Temperature significantly affects reaction rates. In the ODS of DBT with TAHP, increasing the temperature generally enhances the desulfurization rate. researchgate.net However, an optimal temperature must be found to avoid catalyst degradation or undesirable side reactions.

Oxidant-to-Substrate Ratio: The molar ratio of TAHP to the substrate is a critical parameter. For ODS, a higher ratio of TAHP to sulfur compounds leads to a higher conversion rate, up to an optimal point beyond which the benefit may diminish. researchgate.net

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without leading to product degradation or catalyst deactivation.

Catalyst Loading: The amount of catalyst used is minimized to reduce costs while maintaining a high reaction rate. For challenging substrates in Wacker-type oxidations, catalyst loadings can sometimes be reduced by optimizing the solvent system. rsc.org

A comparative study on the oxidative activity of different oil-soluble alkyl peroxides for the oxidation of DBT catalyzed by MoO₃ supported on a D113 resin revealed the following order of reactivity: Cyclohexanone peroxide > This compound > tert-Butyl hydroperoxide. acs.org This finding is crucial for selecting the most effective oxidant for a specific catalytic system.

Table of Investigated Parameters for Oxidative Desulfurization with TAHP

The following table summarizes findings from a study on the oxidation of dibenzothiophene (DBT) using TAHP and a molybdenum oxide catalyst, illustrating the optimization process. researchgate.net

| Parameter | Condition | Outcome on Desulfurization Rate |

| Reaction Temperature | 90 °C | High desulfurization rate (up to 95%) |

| TAHP/Sulfur Molar Ratio | 3:1 | Optimal for achieving high conversion |

| Reaction Time | 3 hours | Sufficient for reaching near-complete conversion |

| Catalyst Presence | Necessary | The reaction does not proceed effectively without a catalyst |

These principles and strategies collectively guide the development of advanced catalytic systems for this compound, aiming for processes that are not only efficient and selective but also sustainable and economically viable.

Advanced Analytical Techniques in Tert Amyl Hydroperoxide Research

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for analyzing complex mixtures that often result from reactions involving tert-amyl hydroperoxide. By separating individual components prior to detection, these techniques allow for precise identification and quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a robust technology for the analysis of hydroperoxides, particularly non-volatile or thermally unstable ones, in complex liquid mixtures. mdpi.com A primary challenge in the LC-MS analysis of hydroperoxides is their poor ionization efficiency and potential decomposition. mdpi.com To overcome this, derivatization techniques are often employed. For example, hydroperoxides can be chemically labeled with reagents like 2-methoxypropene (B42093) to create more stable derivatives (FA-OOMxP) that exhibit enhanced ionization in the mass spectrometer. mdpi.com

The use of tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) provides high specificity and sensitivity for quantitative analysis. plos.org This approach allows for the development of targeted methods to detect specific hydroperoxide isomers even at very low concentrations, with detection limits reported in the picogram range. plos.org Reverse-phase chromatography is commonly used, enabling the separation of various hydroperoxides and their reaction products within a short analysis time. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and identification of volatile organic compounds (VOCs) that are formed during the synthesis, decomposition, or subsequent reactions of this compound. nih.govmdpi.com Hydroperoxides themselves can be thermally labile, which can be a challenge for GC analysis, but the technique is exceptionally well-suited for profiling the stable, volatile byproducts. chromatographyonline.comresearchgate.net

In typical applications, headspace solid-phase microextraction (HS-SPME) is used to extract and preconcentrate volatile analytes from a sample before injection into the GC-MS system. nih.govmdpi.com For instance, in studies of the acid-catalyzed reaction of 2-methyl-2-butanol (B152257) (a precursor to TAHP), GC-MS analysis of the reaction products identified acetone (B3395972) as a significant volatile product, alongside unreacted starting material. rsc.org The mass spectra provide fragmentation patterns that serve as a fingerprint for each compound, allowing for positive identification by comparison to spectral libraries. rsc.orgrsc.org

| Identified Compound | Context of Formation | Analytical Approach |

|---|---|---|

| Acetone | Product of 2-methyl-2-butanol reaction with H₂SO₄/H₂O₂ | GC-MS analysis of extracted organic phase rsc.org |

| Butane | Product of 2-methyl-2-butanol reaction with H₂SO₄/H₂O₂ | GC-MS analysis of extracted organic phase rsc.org |

| Aldehydes (e.g., Hexanal) | Secondary oxidation products in lipid-containing foods | Headspace GCxGC-TOF-MS nih.gov |

| Ketones | Secondary oxidation products in lipid-containing foods | Headspace GCxGC-TOF-MS nih.gov |

| Alcohols (e.g., 1-Hexanol) | Secondary oxidation products in lipid-containing foods | Headspace GCxGC-TOF-MS nih.gov |

Materials Characterization for Catalytic Studies

In many applications, this compound is used as an oxidant in reactions facilitated by heterogeneous catalysts. The performance of these catalysts is intrinsically linked to their physical and chemical properties. Therefore, a thorough characterization of the catalytic materials is crucial.

Common techniques used to analyze these materials include:

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase purity of the catalyst. For example, XRD analysis can confirm the formation of a cubic fluorite structure in ceria-zirconia mixed oxide catalysts used for oxidation reactions. bohrium.cominorgchemres.org

Nitrogen Sorption (BET method): Brunauer-Emmett-Teller (BET) analysis measures the specific surface area and pore size distribution of the catalyst. Materials with high surface areas, like mesoporous ceria-zirconia, are often desirable as they provide more active sites for the reaction. bohrium.com

Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and particle distribution of the catalyst. bohrium.cominorgchemres.org For example, TEM can reveal uniformly distributed, spherically shaped nanoparticles in an effective catalyst. bohrium.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis, confirming the presence and distribution of the constituent elements (e.g., cerium, zirconium, oxygen) within the catalyst. bohrium.com

These characterization methods are vital for establishing structure-activity relationships, helping researchers to understand how the synthesis method and material properties of a catalyst influence its efficiency and selectivity in reactions involving this compound. bohrium.comcsic.esacademie-sciences.fr

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While this compound is a liquid at room temperature cymitquimica.com, X-ray Diffraction (XRD) is an indispensable tool for studying the crystalline structures of materials used in conjunction with it, such as catalysts and solid derivatives. Although direct XRD analysis of liquid TAHP is not conventional, the technique provides critical insights into the solid-state materials that are fundamental to its industrial applications.

XRD analysis is frequently employed to characterize the catalysts used in oxidation reactions involving TAHP. For instance, in the oxidative desulfurization of fuels, where TAHP is used as an oxidant, the crystalline phases of the metal oxide catalysts are determined using XRD. semanticscholar.org The diffraction patterns reveal the crystal structure, phase purity, and crystallite size of the catalytic materials, which are crucial factors influencing their activity and stability. semanticscholar.orgresearchgate.net For example, studies on catalysts like manganese-based oxides supported on alumina (B75360) have utilized XRD to confirm the presence of specific crystalline phases of the doped metals. semanticscholar.org

The general methodology for XRD analysis of these materials involves irradiating a powdered or single-crystal sample with monochromatic X-rays and measuring the diffraction pattern produced. d-nb.infoinorgchemres.org The resulting data, a plot of diffracted intensity versus the diffraction angle (2θ), provides a fingerprint of the crystalline material. semanticscholar.orginorgchemres.org

Table 1: Representative XRD Data for Catalysts Used with Hydroperoxides

| Catalyst System | Crystalline Phase Identified | Key Findings from XRD |

|---|---|---|

| Mn/γ-Al2O3 | Cubic Al2O3, various Mn oxides | Confirmation of support structure and presence of active metal oxide phases. semanticscholar.org |

| CuZrO3 | Perovskite CuZrO3 | Evidence of highly crystalline nature and specific crystal planes (112) and (211). researchgate.net |

| Schiff Base Complexes in Zeolite-Y | Zeolite-Y structure | Confirmation that the zeolite's porous structure remains intact after encapsulating the metal complexes. inorgchemres.org |

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Elemental Composition

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a powerful technique for determining the elemental composition of samples, which is particularly relevant in the context of TAHP research for analyzing catalysts and detecting trace metal impurities. researchgate.net ICP-AES can accurately quantify the concentration of various elements, which is vital for catalyst preparation and for ensuring the purity of reaction mixtures. youtube.comnih.gov

In catalysis research, ICP-AES is used to verify the elemental composition of synthesized catalysts. For example, when preparing tantalum-grafted MCM-41 catalysts for oxidation reactions, ICP-AES is employed to determine the precise tantalum content in the final material. csic.es This information is critical for correlating the catalyst's composition with its performance. Similarly, in the development of catalysts for oxidative desulfurization and denitrogenation using hydroperoxides like tert-butyl hydroperoxide (a close relative of TAHP), ICP-AES is used to confirm the loading of metals such as molybdenum, manganese, and tungsten on their supports. semanticscholar.org

The principle of ICP-AES involves introducing a sample, typically as a liquid, into a high-temperature argon plasma. youtube.com The plasma excites the atoms of the elements present in the sample, causing them to emit light at characteristic wavelengths. researchgate.net The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample. epa.gov

Table 2: Application of ICP-AES in Catalyst Characterization for Hydroperoxide Reactions

| Catalyst/System | Element Analyzed | Purpose of Analysis |

|---|---|---|

| Ta/MCM-41 | Tantalum (Ta) | To determine the exact amount of tantalum grafted onto the MCM-41 support. csic.es |

| MnPMo/γ-Al2O3-TiO2 | Manganese (Mn), Phosphorus (P), Molybdenum (Mo) | To confirm the elemental composition and loading of the active metals and promoters on the catalyst support. semanticscholar.org |

| Cleaning Validation Swabs | Lithium (Li) | To quantify trace amounts of an inorganic constituent to certify equipment cleanliness in pharmaceutical manufacturing. nih.gov |

Surface Area and Porosity Analysis (e.g., N2 Adsorption-Desorption)

This method involves the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperatures. particletechlabs.com By measuring the amount of nitrogen adsorbed at various pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is then applied to the data to calculate the specific surface area. The shape of the isotherm and its hysteresis loop can also provide detailed information about the pore size distribution and pore volume of the material. researchgate.net

In the context of TAHP research, this analysis is crucial for optimizing catalyst design. For example, in studies of oxidation reactions, catalysts with high surface areas are often desired to maximize the number of available active sites. researchgate.netnpl.co.uk Research on catalysts like ceria-zirconia mixed oxides, used for alcohol oxidation with hydroperoxides, shows that materials with large specific surface areas and high pore volumes exhibit enhanced catalytic activity. bohrium.com Similarly, studies on mesoporous materials like MCM-41 and porous boron nitride emphasize the importance of high surface area for their applications in catalysis. csic.esnpl.co.uk

The analysis typically reveals that catalysts with mesoporous structures (pore sizes between 2 and 50 nm) show a Type IV isotherm, which is characteristic of such materials. researchgate.net This information is vital for understanding how reactants like the relatively bulky this compound molecule can access the catalytic sites within the porous network.

Table 3: Surface Properties of Catalysts Used in Hydroperoxide-Based Oxidations

| Catalyst Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings from Analysis |

|---|---|---|---|

| CuZrO3 Nanoparticles | 92 | Not specified | High specific surface area contributed to better catalytic activity. researchgate.net |

| γ-Al2O3 Support | 330 | 0.90 | The addition of TiO2 slightly decreased the surface area and pore volume. semanticscholar.org |

| Ceria-Zirconia Solid Solutions | > Pure components | High | Showed large specific surface area values and high total pore volumes, indicating good catalytic potential. bohrium.com |

Computational Chemistry and Theoretical Modeling of Tert Amyl Hydroperoxide Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to predict the mechanisms of reactions involving organic hydroperoxides like TAHP. DFT calculations can map out entire reaction pathways, identifying intermediates, transition states, and products, thereby providing a step-by-step narrative of the chemical transformation.

In the context of TAHP, DFT is applied to elucidate several key reaction types:

Thermal Decomposition: The primary thermal decomposition pathway for tertiary alkyl hydroperoxides is the homolytic cleavage of the weak peroxide (O-O) bond. DFT calculations can predict the bond dissociation energy (BDE) for this process, which is the critical energy input required to initiate decomposition. For TAHP, this reaction produces a tert-amyloxy radical ((CH₃)₂(C₂H₅)CO•) and a hydroxyl radical (•OH).

Catalytic Oxidation: TAHP is used as an oxidant in various catalytic reactions, such as the epoxidation of alkenes or the oxidation of sulfides. DFT is instrumental in modeling the reaction mechanism at the catalyst's active site. rsc.org For instance, in a metal-catalyzed oxidation, DFT can model the coordination of TAHP to the metal center, the subsequent activation of the O-O bond, and the transfer of an oxygen atom to the substrate. rsc.org Studies on TBHP show that the reaction may proceed via a radical-mediated mechanism where radicals are formed at the metal site. rsc.org

Radical Reactions: Following initial decomposition, the resulting radicals can engage in a complex network of subsequent reactions, including hydrogen abstraction. DFT is used to calculate the activation barriers for these secondary reactions, helping to predict the final product distribution. For example, the tert-amyloxy radical can abstract a hydrogen atom from a substrate molecule or undergo β-scission.

Elucidation of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometric parameters (e.g., bond lengths and angles). libretexts.orglibretexts.org For a chemical reaction, the PES provides a complete landscape of all possible geometric arrangements and their corresponding energies. libretexts.orglibretexts.org

Key features of a PES that are elucidated using computational methods include:

Local Minima: These points on the PES correspond to stable and metastable species, such as reactants, intermediates, and products. mdpi.com

Saddle Points: These represent the highest energy point along the lowest energy path between two minima and correspond to transition states (TS). wikipedia.org The transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

The determination of the transition state structure is a critical goal of computational studies, as its energy relative to the reactants defines the activation energy (Ea) of the reaction. wikipedia.org This value is essential for understanding reaction kinetics. Transition state theory (TST) uses the properties of the TS, calculated computationally, to estimate reaction rate constants. wikipedia.orgfrontiersin.org

For reactions involving TAHP, computational chemists can model the breaking of the O-O bond, identifying the specific geometry and energy of the transition state leading to this cleavage. In catalytic cycles, multiple transition states corresponding to steps like oxidant binding, oxygen transfer, and product release are located to build a comprehensive mechanistic picture.

Below is a table with representative calculated activation energies for key reaction steps involving tertiary alkyl hydroperoxides, primarily modeled on data from the closely related tert-butyl hydroperoxide (TBHP).

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| O-O Bond Homolysis | Initial thermal decomposition into alkoxy and hydroxyl radicals. | ~35 - 41 |

| Hydrogen Abstraction (by •OH) | Hydroxyl radical abstracts a hydrogen from a hydrocarbon. | ~5 - 10 |

| Catalytic Oxygen Transfer | Transfer of an oxygen atom from the hydroperoxide-catalyst complex to an alkene. | ~10 - 20 (Highly catalyst dependent) |

Investigation of Electronic Structure and Reactivity Parameters

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods provide deep insights into how electrons are distributed within tert-amyl hydroperoxide and how this distribution governs its chemical behavior.

Key electronic properties and reactivity parameters investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For a hydroperoxide, the LUMO is typically the antibonding σ* orbital of the O-O bond. This low-lying empty orbital makes the peroxide bond susceptible to cleavage upon receiving electrons, explaining its role as an oxidizing agent. The HOMO is often located on the lone pairs of the oxygen atoms.

Charge Distribution: Calculating the partial atomic charges reveals the polarity of bonds within the TAHP molecule. The hydrogen atom of the hydroperoxy group (-OOH) is acidic and carries a partial positive charge, making it susceptible to abstraction by a base. The oxygen atoms are electron-rich.

Bond Dissociation Energy (BDE): As mentioned, the BDE of the O-O bond is a critical parameter. Computational methods can provide a reliable estimate of this value, which directly correlates with the thermal stability of the compound. The relatively low BDE of the peroxide bond compared to C-C or C-H bonds makes it the most probable point of initial reaction. researchgate.net

The table below presents key computed parameters for tertiary alkyl hydroperoxides, using TBHP as a model. These values are expected to be very similar for TAHP.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| O-O Bond Dissociation Energy | Energy required to homolytically cleave the peroxide bond. | ~44 kcal/mol |

| O-O Bond Length | The equilibrium distance between the two oxygen atoms. | ~1.47 Å |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack or reduction. | Positive value, indicating favorability for accepting electrons. |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.8 - 2.2 D |

Computational Studies on Catalyst-Substrate/Oxidant Interactions

The efficacy of TAHP as an oxidant is often realized in the presence of a catalyst. Computational modeling is indispensable for understanding the intricate interactions between the TAHP molecule (the oxidant) and the active site of a catalyst. These studies can reveal how the catalyst activates the hydroperoxide, making it more reactive.

Computational investigations in this area typically focus on:

Binding and Coordination: The first step in a catalytic cycle is the binding of the oxidant to the catalyst. Quantum chemical calculations can determine the geometry and binding energy of the TAHP-catalyst complex. Studies on TBHP with titanium-silicate catalysts, for instance, show that the hydroperoxide interacts with the titanium center through its oxygen atoms. nih.gov This interaction often involves hydrogen bonding. nih.gov

Activation of the O-O Bond: Upon coordination to a Lewis acidic metal center, the O-O bond in TAHP becomes polarized and weakened, facilitating its cleavage. Calculations can quantify this weakening by observing changes in bond length, vibrational frequencies, and electronic structure. The interaction makes the terminal oxygen atom more electrophilic and thus more capable of oxidizing a substrate. nih.gov

Substrate Interaction: Models often include the substrate molecule (e.g., an alkene) to simulate the complete catalytic turnover. This allows for the mapping of the entire reaction pathway, including the transition state for oxygen transfer from the activated TAHP-catalyst complex to the substrate.

These computational models help in the rational design of new catalysts by predicting how modifications to the catalyst's structure (e.g., changing ligands or the metal center) would affect its interaction with TAHP and, consequently, its catalytic activity and selectivity.

Molecular Dynamics and Kinetic Monte Carlo Simulations

While DFT and other quantum chemical methods are excellent for studying the details of a single reaction step, Molecular Dynamics (MD) and Kinetic Monte Carlo (kMC) simulations are used to model the behavior of the system over longer timescales and larger scales.

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time based on classical mechanics. For systems involving TAHP, reactive force fields (like ReaxFF) can be employed in MD simulations to study complex processes like thermal decomposition in the condensed phase. researchgate.net An MD simulation can track the trajectories of hundreds or thousands of TAHP molecules simultaneously as they are heated, showing the initial bond-breaking events and the subsequent cascade of radical reactions, diffusion of products, and energy dissipation. researchgate.net This provides a dynamic picture of the reaction system that complements the static view from PES calculations.

Environmental Chemistry and Biological Impact Research of Tert Amyl Hydroperoxide

Atmospheric Chemistry of Organic Hydroperoxides

Organic hydroperoxides (ROOH), including tertiary alkyl hydroperoxides like tert-amyl hydroperoxide, are significant intermediates in atmospheric chemistry. researchgate.net They are involved in processes that influence air quality and climate by contributing to the formation of secondary organic aerosols (SOA). researchgate.netcopernicus.org

Organic hydroperoxides are generated in the atmosphere through several key pathways. A primary route involves the reaction of Criegee intermediates (CIs) with water vapor. copernicus.orgresearchmap.jp CIs are formed from the ozonolysis of alkenes, which are abundant biogenic and anthropogenic volatile organic compounds (VOCs). acs.org In the presence of humidity, CIs react with water to form α-hydroxyalkyl hydroperoxides (HHPs). researchmap.jpacs.org Another significant formation mechanism is the autoxidation of VOCs, where peroxy radicals (RO₂) undergo sequential intramolecular hydrogen shifts and O₂ additions, leading to highly oxygenated molecules (HOMs) that often contain multiple hydroperoxide functional groups. researchmap.jpmdpi.comku.dk In environments with low nitrogen oxide (NOx) concentrations, RO₂ radicals can also react with hydroperoxyl radicals (HO₂) to terminate the radical chain and form stable hydroperoxides. mdpi.com

The atmospheric degradation of organic hydroperoxides is predominantly initiated by reaction with the hydroxyl (OH) radical, which is a major atmospheric oxidant. copernicus.orgmdpi.com This reaction typically proceeds via H-atom abstraction from various sites on the molecule. copernicus.org For instance, studies on hydroxyalkyl hydroperoxides show that H-abstraction can occur from the -OOH group, which can lead to the formation of formic acid and other degradation products. copernicus.orgcopernicus.org Photolysis (decomposition by sunlight) is another potential sink for organic hydroperoxides, although for many species, it is considered a minor pathway compared to reaction with OH radicals. researchgate.net Unimolecular decomposition can also serve as a removal process for some hydroperoxides. copernicus.org

Organic hydroperoxides are key players in both gas-phase and multiphase atmospheric chemistry due to their reactivity and physical properties. researchgate.net With relatively low volatility, many organic hydroperoxides partition from the gas phase to atmospheric condensed phases, such as cloud droplets and aerosol particles. copernicus.orgcopernicus.org This gas-particle partitioning behavior makes them crucial intermediates in the formation and growth of SOA. researchgate.net

Once in the aqueous phase of aerosols or cloud droplets, the fate of organic hydroperoxides can differ significantly from their gas-phase chemistry. researchgate.net In these condensed phases, they can undergo various transformations, including hydrolysis, particularly for α-substituted hydroperoxides, and reactions with transition metal ions. researchgate.netacs.org These multiphase processes can alter the chemical composition, size, and physical properties of atmospheric aerosols, thereby impacting their effects on climate and human health. researchgate.net Organic hydroperoxides are considered temporary reservoirs for oxidative radicals (like HOₓ and ROₓ), and their chemistry within aerosols contributes to the aging of the aerosol particles. researchgate.net

Environmental Degradation and Persistence Studies

Information from safety assessments indicates that this compound is not readily biodegradable. arkema.com This suggests a potential for persistence in certain environmental compartments. The degradation of chemicals in the environment is influenced by a multitude of factors, including the presence of adapted microbial communities and various environmental conditions that can affect bioavailability and reaction rates. nih.gov Standard assessment methods for biodegradation may not fully capture the behavior of complex substances in the environment. nih.gov For organic peroxides, releases into the environment are most likely to occur during production and industrial use, primarily through wastewater. arkema.com Environmental measures for related compounds often recommend disposal via controlled incineration rather than release to soil or water systems. arkema.comechemi.com

Ecotoxicological Assessments and Aquatic Environmental Impact Research

Table 1: Ecotoxicological Profile of this compound

| Endpoint | Result | Classification |

|---|---|---|

| Aquatic Toxicity | Toxic to daphnia and algae arkema.com | Toxic to aquatic life with long lasting effects arkema.comechemi.com |

| Biodegradation | Not readily biodegradable arkema.com | - |

| Bioaccumulation | No potential to bioaccumulate arkema.com | Not considered PBT or vPvB arkema.com |

Q & A

Q. What are the key considerations for synthesizing and handling tert-amyl hydroperoxide (TAHP) in laboratory settings?

TAHP is synthesized via acid-catalyzed oxidation of tert-amyl alcohol with hydrogen peroxide, requiring controlled conditions to minimize side reactions like decomposition . Handling must adhere to strict safety protocols: use inert atmospheres (e.g., nitrogen), avoid metal contaminants (which accelerate decomposition), and store at 2–8°C in dark, non-reactive containers . Its molecular formula (C₅H₁₂O₂) and low flash point (41°C) necessitate ventilation and explosion-proof equipment .

Q. What safety protocols are critical for storing and transporting TAHP?

TAHP is classified as an organic peroxide (Type C, H242) under UN 3107, requiring transport in diluent systems (e.g., ≥6% water and Type A diluent) to stabilize against exothermic decomposition . Storage must follow IMDG Code Class 5.2 regulations, with temperature monitoring and segregation from reducing agents or metals . Emergency protocols should address spills (neutralization with reducing agents) and fire hazards (use water spray, not dry chemicals) .

Q. How does TAHP compare to other hydroperoxides in oxidation reactions?

TAHP’s tert-pentyl structure (C₅H₁₂O₂) provides moderate reactivity, making it suitable for controlled oxidations. Unlike tert-butyl hydroperoxide (TBHP, C₄H₁₀O₂), TAHP’s longer alkyl chain enhances solubility in non-polar substrates, reducing phase-transfer catalyst dependency . Comparative studies in benzothiophene oxidation show TAHP achieves 85–90% sulfur removal under optimized conditions (70°C, 3h), outperforming H₂O₂ in selectivity .

Advanced Research Questions

Q. How can researchers optimize TAHP-based catalytic systems for oxidative desulfurization (ODS)?

ODS efficiency depends on catalyst selection (e.g., MoO₃/SiO₂-Al₂O₃) and solvent polarity. In benzothiophene oxidation, TAHP (0.1 M) with HPWA/SiO₂-Al₂O₃ (5 wt%) in acetonitrile achieves 92% sulfur removal at 70°C . Kinetic studies suggest a pseudo-first-order mechanism, with activation energy (Ea) ~45 kJ/mol . Optimization requires balancing TAHP concentration (≥0.05 M) to avoid overoxidation byproducts .

Q. What analytical methods resolve contradictions in TAHP reaction mechanisms?

Discrepancies in TAHP’s oxidation pathways (e.g., radical vs. ionic mechanisms) are resolved via combined IR spectroscopy (C=O stretch at 1740 cm⁻¹ for ketone products) and mass spectrometry (m/z 71 fragment for TAHP decomposition) . Isotopic labeling (e.g., ¹⁸O-TAHP) and EPR spectroscopy confirm hydroxyl radical (•OH) generation in metal-free systems, clarifying competing pathways .

Q. How does TAHP’s thermal stability impact experimental design?

TAHP decomposes exothermically above 80°C, with DSC studies showing peak decomposition at 120°C (ΔH = −850 J/g) . Researchers must use adiabatic calorimetry to model runaway scenarios and design reactors with cooling jackets and pressure relief. Diluent systems (e.g., water ≥6%) reduce decomposition rates by 40%, enabling safer scale-up .

Q. What advanced characterization techniques validate TAHP’s role in heterocyclic compound oxidation?

GC-MS quantifies TAHP-derived products (e.g., sulfones from thiophenes), while XPS confirms catalyst surface regeneration (e.g., Mo⁶+ ↔ Mo⁴+ cycles) . Transient absorption spectroscopy tracks •OH radical lifetimes (<1 μs), correlating with TAHP’s oxidation efficiency in biphasic systems .

Methodological Notes

- Contradiction Management : Conflicting data on TAHP’s solvent compatibility (e.g., acetonitrile vs. toluene) are addressed via Hansen solubility parameter analysis (δD=18.2 MPa¹/² for TAHP) .

- Regulatory Compliance : Ensure TAHP (CAS 3425-61-4) is documented under REACH Annex III and transported per IMDG Amendment 36-12 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。